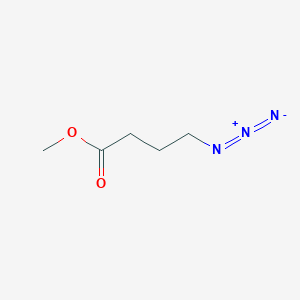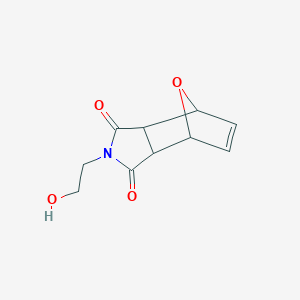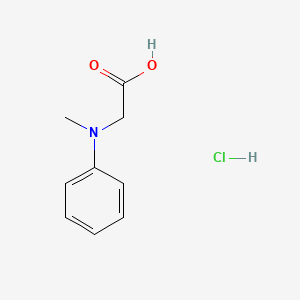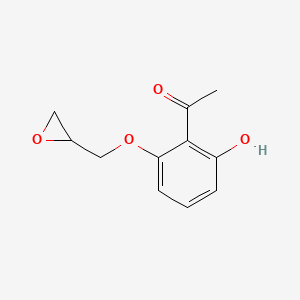
4-叠氮基丁酸甲酯
描述
Methyl 4-azidobutanoate is an organic compound with the molecular formula C5H9N3O2. It is a derivative of butanoic acid, where the carboxyl group is esterified with methanol, and an azido group is attached to the fourth carbon atom.
科学研究应用
Methyl 4-azidobutanoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the preparation of polymers and hybrid materials, where the azido group can be used for cross-linking and functionalization.
Biological Research: Employed in the modification of biomolecules, such as peptides and proteins, through bioorthogonal reactions.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active triazole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-azidobutanoate can be synthesized through a multi-step process. One common method involves the conversion of 4-bromobutanoic acid to its methyl ester, followed by substitution of the bromine atom with an azido group. The reaction conditions typically involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous .
化学反应分析
Types of Reactions
Methyl 4-azidobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide: Used for the substitution of halides to introduce the azido group.
Copper Catalysts: Employed in click chemistry for the cycloaddition of azides and alkynes.
Reducing Agents: Such as LiAlH4 for the reduction of azides to amines.
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions.
作用机制
The mechanism of action of methyl 4-azidobutanoate primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring through a 1,3-dipolar cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the synthesis of polymers .
相似化合物的比较
Methyl 4-azidobutanoate can be compared with other azido compounds, such as:
Methyl 4-azido-2-methylbutanoate: Similar in structure but with a methyl group on the second carbon atom.
4-Azidobutyric acid methyl ester: Another ester derivative of butanoic acid with an azido group.
Uniqueness
Methyl 4-azidobutanoate is unique due to its specific structure, which allows for versatile reactivity in organic synthesis and materials science. Its ability to form stable triazole rings through click chemistry makes it particularly valuable in various research applications .
属性
IUPAC Name |
methyl 4-azidobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-10-5(9)3-2-4-7-8-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCLJBYTRUAAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527176 | |
| Record name | Methyl 4-azidobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87517-47-3 | |
| Record name | Methyl 4-azidobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50527176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)


![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)


![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)



![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)



